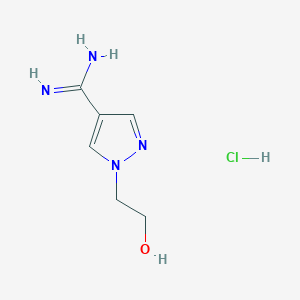

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2-Hydroxyethyl group attached to the pyrazole ring suggests that this compound may have additional properties, such as increased solubility in water .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The 2-Hydroxyethyl group could potentially be introduced through a subsequent reaction, although the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 1-(2-Hydroxyethyl) group would be attached to one of these nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole derivatives are stable compounds. The presence of the 2-Hydroxyethyl group could increase its solubility in water .Wirkmechanismus

Target of Action

Similar compounds such as 4-hydroxyamphetamine and Fluphenazine target the sympathetic nervous system and dopaminergic D1 and D2 receptors in the brain, respectively. These targets play crucial roles in various physiological processes, including pupil dilation, regulation of mood, and motor control .

Mode of Action

Compounds with similar structures, such as trolamine , act as pH adjusters and surfactants, interacting with their targets to alter the pH of a solution or aid in the emulsification and solubilization of compounds .

Biochemical Pathways

Related compounds like thiamine play a crucial role in the regulation of basic metabolism . Thiamine diphosphate, a derivative of Thiamine, acts as a coenzyme for several enzymes involved in carbohydrate metabolism .

Pharmacokinetics

A study on similar compounds, such as 1-(2′-hydroxyethyl)- and 1-(3′-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones, provides insights into their absorption, distribution, metabolism, and excretion (adme) properties . These compounds showed significant urinary recovery and bioavailability, with clearance rates influenced by liver function .

Result of Action

Similar compounds like ractopamine hydrochloride are used to promote leanness in farmed meat animals , indicating a potential impact on muscle growth and fat reduction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride in lab experiments is its potential therapeutic effects in various neurological disorders. It has also been reported to have anti-inflammatory and antioxidant properties, which may be useful in studying the mechanisms of these processes. However, one of the limitations of using this compound in lab experiments is the lack of knowledge about its exact mechanism of action. Further studies are needed to fully understand its effects and potential therapeutic uses.

Zukünftige Richtungen

There are several future directions for the study of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride. One direction is to further investigate its potential therapeutic effects in neurological disorders and to study its effects on different cell types and tissues. Another direction is to study its effects on other pathways involved in inflammation and oxidative stress. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of COX-2 and 5-LOX. Overall, the study of this compound has the potential to lead to the development of new treatments for various neurological disorders and to improve our understanding of the mechanisms involved in inflammation and oxidative stress.

Synthesemethoden

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride involves the reaction of 2-methyl-3-nitropyrazole with ethyl oxalyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting compound with hydrochloric acid. This synthesis method has been reported in various scientific literature and has been used by researchers to obtain the compound for further studies.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride has been studied for its potential therapeutic effects in various scientific research studies. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c7-6(8)5-3-9-10(4-5)1-2-11;/h3-4,11H,1-2H2,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHITTHSPDZCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)

![methyl 2-[[2-[2-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2783518.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)